molecular formula C10H12ClN B3308736 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 939759-19-0

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B3308736
CAS No.: 939759-19-0
M. Wt: 181.66 g/mol
InChI Key: WOAGHSOIENSQDJ-UHFFFAOYSA-N
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Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core, with a chlorine substituent at the 9-position. Its molecular formula is C₁₀H₁₂ClN (inferred from halogenated analogs like 9-bromo and 9-fluoro derivatives) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAGHSOIENSQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256330
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939759-19-0
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939759-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with neurotransmitter receptors, particularly the AMPA receptor (AMPAR), which is crucial for synaptic transmission and plasticity. Studies suggest that derivatives of this compound can act as noncompetitive antagonists at AMPARs, potentially leading to new treatments for conditions such as epilepsy and anxiety disorders.

Research indicates that this compound may possess antimicrobial and antiviral properties. Its unique chlorine substituent enhances its reactivity and biological activity, making it a candidate for further exploration in drug development . The mechanisms of action involve binding to specific molecular targets that modulate biological pathways.

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for various analytical techniques. Its distinct chemical structure aids in the calibration of instruments and validation of methods used in the identification and quantification of similar compounds .

Industrial Applications

The compound serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in developing new materials and compounds . The industrial synthesis often employs optimized methods to enhance yield and purity.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on AMPA receptor desensitization. Results demonstrated that certain derivatives significantly inhibited desensitization without altering deactivation rates. This finding suggests potential applications in developing drugs aimed at enhancing synaptic transmission in neurological disorders .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. In vitro studies revealed effectiveness against Gram-positive bacteria and fungi. These findings support further exploration into its use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine with halogenated, positional, and functionalized analogs:

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Properties/Data Source/References
This compound C₁₀H₁₂ClN 181.66 (calc.) Cl at C9 Inferred properties: Intermediate lipophilicity; potential stability at 2–8°C
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₀H₁₂NBr 226.11 Br at C9 Purity: Consulted; commercial availability (mg/g scale)
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine C₁₀H₁₂FN 165.21 F at C9 Storage: Sealed in dry, 2–8°C; no boiling point reported
8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine C₁₀H₁₁Cl₂N 224.11 Cl at C8 and C9 SMILES: Clc1c2c(ccc1Cl)CCCNC2; rigid structure
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine C₁₀H₁₂ClN 181.66 (calc.) Cl at C7 Limited data; positional isomer with distinct reactivity
Parent compound (2,3,4,5-tetrahydro-1H-benzo[b]azepine) C₁₀H₁₃N 147.22 Purity: 96%; commercial availability (250 mg to 5 g)
Key Observations:
  • Halogen Effects : The 9-fluoro analog has the lowest molecular weight (165.21) due to fluorine’s small size, while bromine increases molecular weight significantly (226.11) . Chlorine’s intermediate electronegativity may balance lipophilicity and metabolic stability.
  • Positional Isomerism : The 7-chloro and 8,9-dichloro derivatives (benzo[c]azepine core) exhibit distinct ring fusion patterns, altering electronic distribution and steric interactions .
  • Storage : Halogenated analogs often require dry, cool storage (2–8°C) to prevent decomposition .

Biological Activity

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 939759-19-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a chlorine atom in its structure influences its reactivity and biological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12ClN
  • Molecular Weight : 181.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission. The compound has been studied for its effects on the AMPA receptor (AMPAR), which plays a crucial role in synaptic transmission and plasticity.

Interaction with AMPA Receptors

Research indicates that derivatives of benzo[b]azepines can act as noncompetitive antagonists at AMPARs. For instance, studies have shown that certain analogues significantly inhibit AMPAR desensitization without affecting deactivation rates. The inhibition potency is often influenced by the positioning of substituents on the aromatic ring .

Antimicrobial and Antiviral Properties

This compound has been evaluated for its antimicrobial and antiviral activities. Preliminary findings suggest that it exhibits moderate efficacy against specific bacterial strains and viruses. This makes it a candidate for further development in treating infectious diseases.

Neurological Applications

The compound's potential therapeutic applications extend to neurological disorders. Its ability to modulate AMPAR activity suggests a role in conditions such as epilepsy and neurodegenerative diseases. Ongoing research aims to elucidate its effects on neuronal excitability and synaptic plasticity.

Case Studies

  • Study on AMPAR Inhibition :
    • Researchers synthesized several derivatives of benzo[b]azepines to assess their inhibitory effects on AMPARs. One notable derivative demonstrated an IC50 value of 2.203 μM against GluA1 receptors, indicating significant inhibition compared to other tested compounds .
  • Antimicrobial Testing :
    • In a comparative study of various benzo[b]azepine derivatives, this compound showed promising results against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-oneSimilar structure with ketoneModerate AMPAR antagonist
2,3,4,5-Tetrahydro-1H-benzo[d]azepineLacks chlorine substituentLimited biological activity

Q & A

Q. What are the optimal synthetic routes for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including ring closure and functional group introduction. For example, chlorination at the 9-position may require precise control of temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometric ratios of chlorinating agents like POCl₃ or SOCl₂ . Purification via column chromatography or recrystallization is critical to isolate the compound from byproducts such as unreacted precursors or diastereomers . Yield optimization often depends on solvent choice (e.g., dichloromethane for acylation reactions) and catalytic additives like 4-(dimethylamino)pyridine (DMAP) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization tools include:

  • 1H/13C NMR : To confirm the benzazepine backbone and chlorine substitution pattern. Aromatic protons appear in the δ 6.8–7.5 ppm range, while tetrahydro ring protons resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₁ClN) and detects fragmentation patterns .
  • HPLC : Reversed-phase chromatography with UV detection (λ ~254 nm) assesses purity (>98% for pharmacological studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:

  • Use of PPE: Nitrile gloves, lab coats, and safety goggles .
  • Ventilation: Fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
  • Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor binding affinity (e.g., 5HT2C vs. H3 receptors) be resolved?

Discrepancies may arise from assay conditions:

  • Receptor specificity : Use radioligand binding assays with selective antagonists (e.g., SB-242084 for 5HT2C) to minimize cross-reactivity .
  • Structural analogs : Compare 9-Chloro derivatives with non-chlorinated benzazepines to assess the chlorine atom’s role in binding .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions with receptor active sites, clarifying affinity differences .

Q. What strategies mitigate low yields in N-alkylation reactions of this compound?

Common challenges include steric hindrance and competing elimination. Solutions involve:

  • Base selection : Use mild bases (e.g., K₂CO₃) instead of strong bases like NaH to reduce side reactions .
  • Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 100°C for 10 minutes vs. 24 hours conventionally) .
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct alkylation regioselectivity .

Q. How does the chlorine substituent at the 9-position influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Chlorine increases logP values by ~0.5–1.0 units, enhancing blood-brain barrier permeability but potentially reducing aqueous solubility .
  • Metabolic stability : In vitro liver microsome assays show slower oxidative degradation compared to non-halogenated analogs due to reduced CYP450 enzyme interaction .
  • Toxicity : Chlorine may introduce hepatotoxicity risks, requiring in vivo LD50 studies (e.g., rodent models) for safety profiling .

Methodological Challenges and Data Interpretation

Q. How can researchers address discrepancies in reported biological activities (e.g., antiparasitic vs. neuroprotective effects)?

  • Dose-response studies : Establish EC50 values across multiple cell lines (e.g., Trypanosoma brucei vs. neuronal cultures) to clarify context-dependent effects .
  • Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., hydroxylated derivatives) contributing to off-target effects .
  • Species variability : Compare activity in human vs. murine receptor isoforms to validate translational relevance .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound derivatives?

  • Scaffold diversification : Synthesize analogs with substitutions at positions 7, 8, and 10 to map steric and electronic effects .
  • Pharmacophore modeling : Identify critical moieties (e.g., chlorine, amine) using 3D-QSAR .
  • High-throughput screening : Test libraries against panels of GPCRs (e.g., serotonin, histamine receptors) to uncover novel targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

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